molecular formula C9H6ClNS B1365948 4-(2-Chlorophenyl)-1,3-thiazole CAS No. 383145-28-6

4-(2-Chlorophenyl)-1,3-thiazole

Cat. No. B1365948
M. Wt: 195.67 g/mol
InChI Key: ROCHUAAGBAFUFU-UHFFFAOYSA-N
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Description

This would include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation among others.


Scientific Research Applications

  • Corrosion Inhibition : Thiazole and thiadiazole derivatives, including compounds similar to 4-(2-Chlorophenyl)-1,3-thiazole, have been studied for their potential in inhibiting corrosion of iron. These studies involve quantum chemical parameters and molecular dynamics simulations to predict their effectiveness in this application (Kaya et al., 2016).

  • Molecular Structure and Cancer Protein Docking : Research has been conducted on the molecular structure and electronic properties of thiazole derivatives. These studies include molecular docking studies using cancer proteins, indicating a potential application in cancer research (Shanmugapriya et al., 2022).

  • Antimicrobial and Antifungal Activity : Certain thiazole compounds, including those structurally similar to 4-(2-Chlorophenyl)-1,3-thiazole, have shown antimicrobial and antifungal activities. This suggests their potential use in developing new antibacterial and antifungal agents (Kubba & Rahim, 2018).

  • Drug Transport and Stability Enhancement : Research has explored using thiazole derivatives for enhancing drug transport and stability. For example, complexes involving thiazole compounds have been studied for increasing solubility and stability of drugs, indicating potential applications in drug delivery systems (Asela et al., 2017).

  • Inhibition of 5-Lipoxygenase for Anti-Inflammatory Activity : Thiazole derivatives have been evaluated for their anti-inflammatory activity, specifically as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. This research suggests potential therapeutic applications for inflammatory conditions (Suh et al., 2012).

  • Cytotoxicity and Potential in Cancer Therapeutics : Some thiazole derivatives have been synthesized and investigated for cytotoxic activity against various cancer cell lines. This research indicates their potential use as cytotoxic agents in cancer therapy (Mahmoodi et al., 2010).

  • Potential in Neurodegenerative Therapeutics : Research on 4-(4-chlorophenyl)thiazol-2-amines suggests their potential as neurodegenerative therapeutics with anti-inflammatory properties. These compounds have shown dual inhibition of DNase I and 5-lipoxygenase, indicating a possible role in Alzheimer's disease treatment (Šmelcerović et al., 2019).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safety measures associated with the handling and disposal of the compound.


Future Directions

This involves predicting or proposing future research directions. This could be based on the current applications of the compound or based on its properties.


For a specific compound like “4-(2-Chlorophenyl)-1,3-thiazole”, you would need to refer to scientific literature or databases for accurate and detailed information. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. It’s always important to refer to reliable sources for information.


properties

IUPAC Name

4-(2-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCHUAAGBAFUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311662
Record name 4-(2-Chlorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-1,3-thiazole

CAS RN

383145-28-6
Record name 4-(2-Chlorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383145-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chlorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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